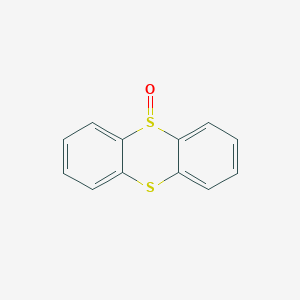

Thianthrene 5-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16859. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Cyclic S-Oxides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thianthrene 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVGTLXTOJKHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00178293 | |

| Record name | Thianthrene 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2362-50-7 | |

| Record name | Thianthrene, 5-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2362-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thianthrene 5-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thianthrene, 5-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thianthrene 5-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00178293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5lambda4-thianthren-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Thianthrene 5-Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of thianthrene 5-oxide from thianthrene, a critical transformation for accessing versatile intermediates in organic synthesis and drug discovery. This compound serves as a key precursor for the generation of thianthrenium salts, which are pivotal reagents for late-stage C-H functionalization.[1] This guide provides a thorough overview of common synthetic methods, detailed experimental protocols, and relevant quantitative data to facilitate its application in a laboratory setting.

Introduction

Thianthrene, a sulfur-containing heterocyclic compound, can be selectively oxidized to its corresponding monosulfoxide, this compound.[2] This transformation is significant as the resulting sulfoxide can be further activated to generate electrophilic thianthrenium salts. These salts have emerged as powerful tools for the introduction of aryl groups and other functionalities onto complex molecules, a strategy of considerable interest in medicinal chemistry and materials science. This document outlines reliable and reproducible methods for the preparation of this compound.

Synthetic Approaches and Quantitative Data

The oxidation of thianthrene to its 5-oxide derivative can be accomplished using a variety of oxidizing agents. The choice of oxidant and reaction conditions influences the reaction's efficiency, selectivity, and overall yield. Below is a summary of common methods with corresponding quantitative data.

Method 1: Hydrogen Peroxide in Acetic Acid

A widely used and cost-effective method involves the oxidation of thianthrene with hydrogen peroxide in glacial acetic acid. This method generally provides high yields of the desired product.

Table 1: Reaction Parameters and Yield for Hydrogen Peroxide Oxidation [3]

| Parameter | Value |

| Thianthrene | 1 equivalent |

| 30% Hydrogen Peroxide | 1.1 equivalents |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-16 hours |

| Typical Yield | 85-95% |

Method 2: Iron(III) Nitrate Nonahydrate in Dichloromethane

An alternative method utilizes iron(III) nitrate nonahydrate as the oxidant in the presence of a catalytic amount of sodium bromide and acetic acid. This procedure is performed under mild conditions and offers a good yield.

Table 2: Reaction Parameters and Yield for Iron(III) Nitrate Oxidation [4]

| Parameter | Value |

| Thianthrene | 1.00 equivalent |

| Iron(III) Nitrate Nonahydrate | 1.00 equivalent |

| Sodium Bromide | 5.00 mol% |

| Acetic Acid | 75.0 mol% |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 25 °C |

| Reaction Time | 4 hours |

| Yield | 81% |

Physicochemical and Spectroscopic Data

Accurate characterization of the synthesized this compound is crucial for quality control and for subsequent applications.

Table 3: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈OS₂ | [5][6] |

| Molar Mass | 232.33 g/mol | [3] |

| Melting Point | 141-143 °C | [4] |

| Melting Point | 142-144 °C | [3] |

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | 7.92 (d, J = 7.8 Hz, 2H), 7.61 (d, J = 7.6 Hz, 2H), 7.54 (t, J = 7.6 Hz, 2H), 7.41 (t, J = 7.6 Hz, 2H) | [4] |

| ¹³C NMR (151 MHz, CDCl₃) δ (ppm) | 141.6, 130.0, 129.2, 128.58, 128.57, 124.6 | [4] |

| IR (film, cm⁻¹) | 3049, 2915, 2847, 1434, 1248, 1117, 1075, 1023, 748, 451 | [4] |

| HRMS (EI) m/z | Calculated for C₁₂H₈OS₂ [M]⁺: 232.0017, Found: 232.0022 | [4] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis using Hydrogen Peroxide in Acetic Acid[3]

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene (1 equivalent) in glacial acetic acid.

-

Cooling: Cool the solution in an ice bath to maintain a temperature below 10 °C.

-

Addition of Oxidant: Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Precipitation: Pour the reaction mixture into a beaker containing ice water.

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Washing: Wash the precipitate thoroughly with water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from ethanol to afford pure this compound.

Protocol 2: Synthesis using Iron(III) Nitrate Nonahydrate in Dichloromethane[4]

-

Flask Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirring bar, add thianthrene (21.63 g, 100.0 mmol, 1.00 equiv).

-

Addition of Reagents: Sequentially add dichloromethane (200 mL), sodium bromide (0.51 g, 5.00 mmol, 5.00 mol%), acetic acid (4.29 mL, 75.0 mmol, 75.0 mol%), and iron(III) nitrate nonahydrate (40.4 g, 100.0 mmol, 1.00 equiv). The reaction is left open to the atmosphere.

-

Reaction: Vigorously stir the resulting mixture at 25 °C for 4 hours.

-

Work-up: Dilute the reaction with water (200 mL) and pour it into a separatory funnel.

-

Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL), then dry over Na₂SO₄.

-

Filtration and Concentration: Filter the solution and concentrate the filtrate under reduced pressure to a beige solid.

-

Purification: Break the solid into smaller pieces and stir in ethyl acetate (50 mL) for 30 minutes. Collect the microcrystals by filtration, wash with diethyl ether (2 x 30 mL), and dry in vacuo to afford this compound as a white powder.

Reaction Workflow and Logic

The synthesis of this compound is a straightforward oxidation reaction. The general workflow can be visualized as a two-step process: reaction and purification.

Caption: General workflow for the synthesis of this compound.

The logical relationship in the selection of the synthetic method often depends on factors like cost, availability of reagents, and desired reaction conditions.

Caption: Decision logic for selecting a synthetic method.

Conclusion

The synthesis of this compound is a well-established and reproducible process. The methods detailed in this guide, particularly the use of hydrogen peroxide in acetic acid and iron(III) nitrate in dichloromethane, provide reliable access to this important synthetic intermediate. The provided quantitative data and detailed protocols should enable researchers to successfully prepare and characterize this compound for its diverse applications in modern organic synthesis.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Thianthrene 5-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and conformation of thianthrene 5-oxide, a key heterocyclic compound with significant applications in organic synthesis and materials science. This document details the structural parameters determined by X-ray crystallography, insights from spectroscopic analysis, and findings from computational studies. Detailed experimental protocols for the synthesis and characterization of this compound are also provided to facilitate further research and application.

Molecular Structure

This compound (C₁₂H₈OS₂) is a derivative of thianthrene, a sulfur-containing heterocyclic molecule. The core structure consists of a central 1,4-dithiin ring fused to two benzene rings. The defining feature of thianthrene and its derivatives is their non-planar, folded "butterfly" conformation.[1] In this compound, one of the sulfur atoms is oxidized to a sulfoxide group.

The molecular weight of this compound is 232.32 g/mol .[2][3] Its chemical structure and key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 2362-50-7[2] |

| Molecular Formula | C₁₂H₈OS₂[2][3] |

| Molecular Weight | 232.321 g/mol [2] |

| InChI | InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H[2] |

| InChIKey | NYVGTLXTOJKHJN-UHFFFAOYSA-N[2] |

| SMILES | C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O[4] |

Conformation and Stereochemistry

The central dithiin ring of this compound adopts a boat conformation, resulting in the characteristic bent geometry of the molecule. This "butterfly" conformation is defined by the dihedral angle between the two benzene rings. For the parent thianthrene, this angle is approximately 128°.[1] The introduction of the sulfoxide group in this compound influences this folding.

The sulfoxide group can exist in two stereochemical orientations relative to the fold of the molecule: pseudo-axial and pseudo-equatorial. These two conformers are in equilibrium, and the position of this equilibrium can be influenced by the solvent. More polar solvents tend to favor the conformation where the sulfoxide group is in the pseudo-axial position. The interconversion between these conformers is rapid on the NMR timescale, even at low temperatures.

Quantitative Structural Data

Precise bond lengths and angles for this compound have been determined through X-ray crystallographic studies of a co-crystal with 1,4-di-iodotetrafluorobenzene. This data provides valuable insight into the molecular geometry.

| Parameter | Value | Reference |

| S=O Bond Length | 1.489(6) Å | [5] |

| C-S-C Bond Angle (sulfoxide) | 96.9(3)° | [5] |

| Dihedral Angle (Butterfly Fold) | ~136° (calculated) |

Spectroscopic Characterization

Spectroscopic techniques are essential for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of this compound. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electron-withdrawing nature of the sulfoxide group.

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | CDCl₃ | 7.92 (d, J = 7.8 Hz, 2H), 7.61 (d, J = 7.6 Hz, 2H), 7.54 (t, J = 7.6 Hz, 2H), 7.41 (t, J = 7.6 Hz, 2H)[6] |

| ¹³C | CDCl₃ | 141.6, 130.0, 129.2, 128.58, 128.57, 124.6[6] |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic vibrational modes of the molecule, particularly the strong S=O stretching frequency.

| Functional Group | Wavenumber (cm⁻¹) |

| S=O Stretch | ~1075 |

| Aromatic C-H Stretch | ~3049 |

| Aromatic C=C Stretch | ~1434 |

Note: The S=O stretching frequency is a key diagnostic peak for the presence of the sulfoxide group.

Experimental Protocols

Synthesis of this compound via Oxidation of Thianthrene

This protocol describes the synthesis of this compound by the oxidation of thianthrene using hydrogen peroxide in glacial acetic acid.[7]

Materials:

-

Thianthrene

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene (1 equivalent) in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a beaker containing ice water to precipitate the product.

-

Collect the white precipitate by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[7]

X-ray Crystallography

Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the precise molecular structure.

Crystal Growth:

-

Slow evaporation of a solution of this compound in a suitable solvent system (e.g., ethanol, ethyl acetate) can yield single crystals.

-

Vapor diffusion of a non-solvent into a solution of the compound is another common technique.

Data Collection and Refinement:

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data is collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

The crystal structure is solved and refined using specialized software packages (e.g., SHELX, OLEX2).

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, standard parameters are typically sufficient.

-

For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the spectrum to a series of singlets.

Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow for the characterization of this compound.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for synthesis and characterization.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Conformational mobility of thianthrene-5-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02058K [pubs.rsc.org]

- 5. scienceopen.com [scienceopen.com]

- 6. Thianthrene, 5-oxide | C12H8OS2 | CID 73220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of Thianthrene 5-Oxide: An In-Depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characterization of thianthrene 5-oxide, a heterocyclic compound of significant interest in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound (C₁₂H₈OS₂) is a sulfoxide derivative of thianthrene. Understanding its structural and electronic properties is crucial for its application in various chemical transformations. This guide presents a concise yet thorough summary of its spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for its analysis. All quantitative data are presented in clear, tabular formats for ease of reference and comparison.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.92 | d | 7.8 | 2H | Aromatic |

| 7.61 | d | 7.6 | 2H | Aromatic |

| 7.54 | t | 7.6 | 2H | Aromatic |

| 7.41 | t | 7.6 | 2H | Aromatic |

| Solvent: CDCl₃, Instrument Frequency: 600 MHz[1] |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 141.6 | Aromatic C |

| 130.0 | Aromatic CH |

| 129.2 | Aromatic CH |

| 128.58 | Aromatic CH |

| 128.57 | Aromatic CH |

| 124.6 | Aromatic C |

| Solvent: CDCl₃, Instrument Frequency: 151 MHz[1] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3049 | Aromatic C-H stretch |

| 1434 | Aromatic C=C stretch |

| 1075 | S=O stretch |

| 748 | C-H out-of-plane bend |

| Sample Preparation: Film[1] |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 232 | 100 | [M]⁺ (Molecular Ion) |

| 216 | ~40 | [M-O]⁺ |

| 184 | ~85 | [M-SO]⁺ or [C₁₂H₈S]⁺ |

| 139 | ~15 | [C₁₁H₇]⁺ |

| Ionization Method: Electron Ionization (EI) |

High-resolution mass spectrometry (HRMS) data confirms the molecular formula:

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 600 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the ¹H frequency.

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the ¹³C frequency (approximately 151 MHz on a 600 MHz instrument).

-

A proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The FID is processed similarly to the ¹H spectrum, and chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the S=O stretching vibration.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is brought into firm contact with the crystal using a pressure clamp.

-

The sample spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Methodology (Thin Film):

-

Sample Preparation: A few milligrams of this compound are dissolved in a volatile solvent (e.g., dichloromethane or acetone).[2] A drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[2] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Data Acquisition: The salt plate is placed in the sample holder of the spectrometer, and the spectrum is acquired as described for the ATR method.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and provide further structural information.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[3] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[3]

-

Fragmentation: The high energy of the electron beam imparts excess energy to the molecular ion, causing it to fragment into smaller, characteristic ions.[3]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value. For high-resolution mass spectrometry (HRMS), a more precise mass analyzer (e.g., an Orbitrap or FT-ICR) is used to determine the exact mass of the ions, allowing for the unambiguous determination of the elemental composition.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Historical Synthesis of Thianthrene 5-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene 5-oxide, a heterocyclic compound featuring a sulfoxide moiety within the thianthrene scaffold, has emerged as a pivotal intermediate in modern organic synthesis. Its unique electronic properties and reactivity have made it an invaluable tool for the late-stage functionalization of complex molecules, a critical process in drug discovery and materials science. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles.

Historical Perspective and Discovery

The history of this compound is intrinsically linked to the broader exploration of thianthrene chemistry. Thianthrene itself was first synthesized by John Stenhouse via the dry distillation of sodium benzenesulfonate.[1] Early investigations into the reactivity of thianthrene revealed its susceptibility to oxidation. A significant milestone in the study of thianthrene oxides was the detailed work of Henry Gilman and Dhairyasheel R. Swayampati, published in 1956, which described the synthesis of this compound through various oxidative methods.[2][3] This work laid the foundation for the controlled synthesis of thianthrene's various oxidation states and opened the door to their application in synthesis.

Key Synthetic Methodologies

The preparation of this compound is primarily achieved through the selective oxidation of one of the sulfur atoms in the thianthrene core. Over the years, several methods have been developed, each with its own advantages in terms of yield, scalability, and substrate scope.

Oxidation with Hydrogen Peroxide in Acetic Acid

One of the earliest and most straightforward methods for the synthesis of this compound involves the use of hydrogen peroxide as the oxidant in a glacial acetic acid medium. This method is appreciated for its simplicity and the ready availability of the reagents.

Bromide-Catalyzed Oxidation with Iron(III) Nitrate

A more recent and highly efficient method utilizes iron(III) nitrate as the stoichiometric oxidant in the presence of a catalytic amount of sodium bromide. This procedure often provides high yields and can be performed under mild conditions.

Oxidation via the Thianthrene Radical Cation

The oxidation of thianthrene can also proceed through its radical cation. Thianthrene is known to be oxidized by sulfuric acid to form a red radical cation.[1] This reactive intermediate can then be converted to this compound.

Data Presentation: A Comparative Summary of Synthetic Methods

The following table summarizes the quantitative data for the key synthetic methods for this compound, providing a clear comparison of their efficiency.

| Synthesis Method | Oxidizing Agent | Solvent | Typical Yield (%) | Melting Point (°C) | Reference |

| Hydrogen Peroxide Oxidation | 30% Hydrogen Peroxide | Glacial Acetic Acid | 85-95 | 142-144 | [4] |

| Iron(III) Nitrate Oxidation | Iron(III) Nitrate Nonahydrate / Sodium Bromide (cat.) | Dichloromethane / Acetic Acid | Excellent | Not specified | [5] |

| Diazonium Salt Oxidation | Diazonium Salts | Not specified | Not specified | Not specified | [2][3] |

Physical and Spectroscopic Data for this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈OS₂ | [6][7] |

| Molar Mass | 232.32 g/mol | [6][7] |

| Melting Point | 142-144 °C | [4] |

| 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.94-7.88 (m, 2H), 7.63-7.57 (m, 2H), 7.55-7.48 (m, 2H), 7.43-7.36 (m, 2H) | Not specified |

| 13C NMR (CDCl₃, 101 MHz) δ (ppm) | 141.7, 130.1, 129.3, 128.6, 128.5, 124.7 | Not specified |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for laboratory synthesis.

Protocol 1: Synthesis of this compound via Hydrogen Peroxide Oxidation[4]

Reaction: Oxidation of thianthrene.

Materials:

-

Thianthrene (1 equivalent)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (1.1 equivalents)

-

Ice

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve thianthrene in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into a beaker containing ice water.

-

Collect the resulting white precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to afford pure this compound.

Protocol 2: Synthesis of this compound via Iron(III) Nitrate Oxidation[5]

Reaction: Bromide-catalyzed oxidation with nitrate.

Materials:

-

Thianthrene

-

Dichloromethane (DCM)

-

Sodium Bromide

-

Acetic Acid

-

Iron(III) Nitrate Nonahydrate

-

Water

-

Ethyl Acetate

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

To a round-bottom flask, add thianthrene, dichloromethane, sodium bromide, acetic acid, and iron(III) nitrate nonahydrate.

-

Stir the mixture vigorously at room temperature for the appropriate time, monitoring the reaction by a suitable method (e.g., TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/diethyl ether) to yield pure this compound.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to the synthesis and reactivity of this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathways for the oxidation of thianthrene.

Conclusion

The discovery and development of synthetic routes to this compound have been instrumental in advancing the field of organic synthesis. From early explorations of thianthrene's reactivity to the development of robust and high-yielding protocols, the journey of this key intermediate highlights the continuous evolution of synthetic chemistry. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers, empowering them to leverage the unique properties of this compound in their pursuit of novel molecules with significant applications in medicine and materials science.

References

- 1. Thianthrene - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thianthrene, 5-oxide | C12H8OS2 | CID 73220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thianthrene, 5-oxide [webbook.nist.gov]

physical and chemical properties of thianthrene 5-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene 5-oxide is a heterocyclic compound that has garnered significant interest in the scientific community, particularly in the realm of organic synthesis. It serves as a pivotal precursor for the generation of electrophilic sulfur reagents used in the highly selective C-H functionalization of arenes, a process termed "thianthrenation." This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a visualization of its key reactive pathway.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its fundamental physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₈OS₂[1][2][3] |

| Molecular Weight | 232.32 g/mol [1][2][3] |

| Melting Point | 141-143 °C |

| Boiling Point | 423.2±15.0 °C (Predicted) |

| Density | 1.49±0.1 g/cm³ (Predicted) |

| Appearance | White to off-white solid |

| Solubility | Soluble in dichloromethane and ethyl acetate; sparingly soluble in acetonitrile; insoluble in water. |

Spectroscopic Data

The structural characterization of this compound is well-supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (600 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) Hz |

| 7.92 | d, J = 7.8 Hz, 2H |

| 7.61 | d, J = 7.6 Hz, 2H |

| 7.54 | t, J = 7.6 Hz, 2H |

| 7.41 | t, J = 7.6 Hz, 2H |

| ¹³C NMR (151 MHz, CDCl₃) |

| Chemical Shift (δ) ppm |

| 141.6 |

| 130.0 |

| 129.2 |

| 128.58 |

| 128.57 |

| 124.6 |

Infrared (IR) Spectroscopy

| IR (film, cm⁻¹) |

| 3049 |

| 2915 |

| 2847 |

| 1434 |

| 1248 |

| 1117 |

| 1075 |

| 1023 |

| 748 |

| 451 |

Mass Spectrometry (MS)

| High-Resolution Mass Spectrometry (HRMS) - Electron Ionization (EI) | |

| m/z Calculated for C₁₂H₈OS₂ [M]⁺ | 232.0017 |

| m/z Found | 232.0022 |

Crystal Structure

The crystal structure of a co-crystal of this compound with 1,4-di-iodotetrafluorobenzene reveals key structural parameters. In this co-crystal, the sulfur atom of the sulfoxide has a displacement of 0.684(2) Å, with an S-O bond length of 1.489(6) Å and a C-S-C bond angle of 96.9(3)°.[4]

Chemical Reactivity and Applications

The primary application of this compound in modern organic synthesis is as a precursor to the thianthrenium salts used for the C-H functionalization of arenes. This transformation, known as thianthrenation, allows for the introduction of a versatile functional group handle onto an aromatic ring with high regioselectivity.

Thianthrenation Pathway

The process is initiated by the activation of this compound with an acid anhydride, typically trifluoroacetic anhydride (TFAA). This forms a highly electrophilic intermediate that can then react with an arene to yield an aryl thianthrenium salt. These salts are valuable intermediates that can undergo a variety of subsequent transformations, including cross-coupling reactions.

Caption: Activation of this compound for C-H Functionalization.

Experimental Protocols

Synthesis of this compound from Thianthrene

This protocol details the oxidation of thianthrene to this compound.

Materials:

-

Thianthrene

-

Dichloromethane (DCM)

-

Sodium bromide (NaBr)

-

Acetic acid

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

Procedure:

-

To a round-bottomed flask under ambient atmosphere, add thianthrene (1.00 equiv), dichloromethane (to achieve a concentration of 0.5 M), sodium bromide (5.00 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.00 equiv).

-

Vigorously stir the resulting mixture at 25 °C for 4 hours. The reaction is open to the atmosphere.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Separate the aqueous and organic layers. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash them twice with water.

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and wash the sodium sulfate with dichloromethane.

-

Concentrate the filtrate under reduced pressure to obtain a beige solid.

-

Break the solid into smaller pieces and stir it in ethyl acetate for 30 minutes.

-

Collect the resulting microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford this compound as a white powder.

References

Thianthrene 5-Oxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of thianthrene 5-oxide, a pivotal reagent in modern organic synthesis. This document details its chemical identifiers, synthesis protocols, and its significant role as a precursor for late-stage C-H functionalization, a technique of paramount importance in drug discovery and materials science.

Core Identifiers and Properties

This compound is a heterocyclic compound containing a central dithiin ring system with one of the sulfur atoms oxidized. Its unique structure underpins its utility in synthetic chemistry.

| Identifier | Value |

| CAS Number | 2362-50-7[1][2][3][4][5] |

| Molecular Formula | C₁₂H₈OS₂[1][4][6] |

| Molecular Weight | 232.32 g/mol [1][4] |

| PubChem CID | 73220[5][6] |

| InChI | InChI=1S/C12H8OS2/c13-15-11-7-3-1-5-9(11)14-10-6-2-4-8-12(10)15/h1-8H[1][4][6] |

| InChIKey | NYVGTLXTOJKHJN-UHFFFAOYSA-N[1][4][6] |

| Canonical SMILES | C1=CC=C2C(=C1)SC3=CC=CC=C3S2=O[6][7] |

| Appearance | White to light yellow powder or crystals[2][3] |

| Melting Point | 142.0 to 146.0 °C[2][3] |

| Purity | >98.0% (GC)[2][3] |

Experimental Protocols

The primary synthetic route to this compound is through the controlled oxidation of thianthrene. Below are detailed experimental protocols for its preparation.

Protocol 1: Oxidation of Thianthrene with Iron(III) Nitrate Nonahydrate

This protocol describes a robust and scalable method for the synthesis of this compound.

Materials:

-

Thianthrene

-

Dichloromethane (DCM)

-

Sodium bromide

-

Acetic acid

-

Iron(III) nitrate nonahydrate

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask open to the atmosphere, charge thianthrene (1.00 equiv), dichloromethane, sodium bromide (5.00 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.00 equiv).[8]

-

Stir the resulting mixture vigorously at 25 °C for 4 hours.[2][8]

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.[2][8]

-

Separate the aqueous and organic layers. Extract the aqueous layer twice with dichloromethane.[2][8]

-

Dry the combined organic layer over sodium sulfate, filter, and wash the sodium sulfate with dichloromethane.[2][8]

-

Concentrate the filtrate under reduced pressure to yield a beige solid.[2][8]

-

Break the solid into smaller pieces and stir in ethyl acetate for 30 minutes.[2][8]

-

Collect the microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford this compound as a white powder.[2][8]

Protocol 2: Oxidation with m-Chloroperoxybenzoic Acid (mCPBA)

This method provides an alternative for the synthesis of this compound.

Materials:

-

Thianthrene (TA)

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve m-chloroperoxybenzoic acid in dichloromethane.[4]

-

Add the mCPBA solution to a solution of thianthrene in dichloromethane.[4]

-

Stir the mixture in an ice water bath for 1 hour.[4]

-

Following the reaction, extract the mixture with a saturated sodium bicarbonate solution to neutralize and remove excess mCPBA and m-chlorobenzoic acid.[4]

-

Further purification can be achieved through standard techniques such as recrystallization or column chromatography.

Key Applications and Signaling Pathways

This compound is a crucial intermediate in the synthesis of aryl thianthrenium salts, which are versatile reagents for late-stage C-H functionalization. This process allows for the direct modification of complex molecules at positions that are often difficult to access through traditional synthetic methods.

The general workflow involves the activation of this compound, followed by the thianthrenation of an arene, and subsequent functionalization.

The mechanism of C-H thianthrenation is believed to proceed through a direct attack of the arene on an activated form of this compound, such as O-trifluoroacetylthianthrene S-oxide, or via a thianthrene dication intermediate under acidic conditions.[9] This process exhibits remarkable para-selectivity for many substrates, which is attributed to the reversible interconversion of Wheland-type intermediates before an irreversible deprotonation step.[9]

This compound has also been employed as a mechanistic probe to determine the electronic character of various oxygen-transfer agents.[10] The preferential oxidation at either the sulfide or sulfoxide moiety provides insight into whether the oxidant is electrophilic or nucleophilic in nature.[10]

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chinesechemsoc.org [chinesechemsoc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound as a probe of the electrophilicity of hemoprotein oxidizing species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of Thianthrene 5-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthrene 5-oxide (SSO) is a unique heterocyclic compound possessing distinct and electronically dichotomous sulfur centers. This duality allows it to serve as a sensitive probe for the electronic character of various reagents and as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the electrophilic and nucleophilic sites of this compound, detailing its reactivity, underlying electronic structure, and applications, particularly in the realm of drug discovery and late-stage functionalization. The strategic utilization of these reactive sites enables a broad range of chemical transformations, making SSO a valuable tool for the modern chemist.

Introduction

This compound is a sulfur-containing heterocyclic molecule characterized by a central six-membered ring flanked by two benzene rings. The key feature of this molecule is the presence of two sulfur atoms in different oxidation states: a sulfide (S) and a sulfoxide (SO). This arrangement bestows upon the molecule a fascinating and useful dual reactivity. Specifically, the sulfide sulfur atom acts as a nucleophilic site, readily attacked by electrophilic reagents. Conversely, the sulfoxide sulfur atom, or more accurately the sulfoxide group, presents an electrophilic site, susceptible to attack by nucleophiles. This distinct reactivity profile has led to the widespread use of this compound as a mechanistic probe to classify oxidizing agents as either electrophilic or nucleophilic in nature.[1][2] Beyond its role as a diagnostic tool, the selective reactivity of these sites has been harnessed in synthetic chemistry to achieve novel transformations, including the late-stage functionalization of complex molecules, a strategy of significant interest in drug development.[3]

The Dichotomy of Reactivity: Nucleophilic and Electrophilic Sites

The core of this compound's utility lies in its two distinct reactive centers, which allow for controlled reactions with a wide array of chemical entities.

The Nucleophilic Site: The Sulfide Sulfur

The sulfide sulfur atom in this compound is electron-rich and serves as the primary site of attack for electrophilic reagents . Oxidation of the sulfide sulfur leads to the formation of thianthrene 5,10-dioxide (SOSO). This reactivity has been extensively used to characterize the electrophilicity of various oxidizing agents.[2]

The Electrophilic Site: The Sulfoxide Sulfur

In contrast, the sulfoxide group contains a polarized S=O bond, rendering the sulfur atom electron-deficient and thus electrophilic . This site is susceptible to attack by nucleophilic reagents . For instance, nucleophilic oxidation at the sulfoxide sulfur results in the formation of thianthrene 5,5-dioxide (SSO₂). A topological electron-density analysis of this compound has revealed a region of charge depletion at the sulfoxide group, confirming its electrophilic character. However, this analysis also suggests that nucleophilic attack at this site can be sterically hindered.

Quantitative Analysis of Reactivity: The X₅₀ Value

To provide a quantitative measure of the electrophilic versus nucleophilic character of an oxidizing agent in its reaction with this compound, the X₅₀ value was introduced. The X₅₀ value is defined as the mole fraction of the product resulting from attack at the sulfoxide site (SSO₂) relative to the total amount of oxidized products (SOSO + SSO₂).

X₅₀ = [SSO₂] / ([SOSO] + [SSO₂])

-

X₅₀ ≈ 1.0 : Indicates a predominantly nucleophilic oxidant.

-

X₅₀ ≈ 0.0 : Indicates a predominantly electrophilic oxidant.

This parameter allows for a systematic comparison of the electronic nature of various oxidizing agents.

Data Presentation: X₅₀ Values for Various Oxidizing Agents

| Oxidizing Agent | Conditions | X₅₀ Value | Reference |

| Hydrogen Peroxide | pH 13 | 1.00 | Adam et al., 1991 |

| tert-Butyl Hydroperoxide | Basic | 0.99 | Adam et al., 1991 |

| Dimethyldioxirane | Acetone | 0.77 | Adam et al., 1991 |

| Ozone | CH₂Cl₂, -78 °C | 0.24 | Adam et al., 1991 |

| m-Chloroperbenzoic Acid (m-CPBA) | CH₂Cl₂ | 0.36 | Adam et al., 1991 |

| Peroxyacetic Acid | CH₂Cl₂ | 0.13 | Adam et al., 1991 |

| tert-Butyl Hydroperoxide | Acidic | <0.01 | Adam et al., 1991 |

| Hydrogen Peroxide | Acidic | 0.06 | Adam et al., 1991 |

Activation of this compound: Generation of Potent Electrophiles

A significant advancement in the synthetic utility of this compound has been the development of methods for its "activation" to generate highly electrophilic species. Treatment of this compound with trifluoroacetic anhydride (TFAA) generates an O-acylated intermediate, O-(trifluoroacetyl)thianthrenium-5-oxide trifluoroacetate, which is a potent electrophile. This activated species can then react with a variety of nucleophiles, including arenes and alkenes, in C-H functionalization reactions. This strategy has proven to be a powerful tool for the late-stage modification of complex molecules.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of thianthrene with hydrogen peroxide in glacial acetic acid.

Protocol:

-

Dissolve thianthrene (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to below 10 °C.

-

Slowly add 30% hydrogen peroxide (1.1 equivalents) dropwise while maintaining the temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the white precipitate by vacuum filtration and wash with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain pure this compound. Typical Yield: 85-95%. Melting Point: 142-144 °C.

General Protocol for C-H Thianthrenation of Arenes

This protocol describes the activation of this compound with trifluoroacetic anhydride and subsequent reaction with an arene.

Protocol:

-

To a solution of the arene (1.0 equivalent) and this compound (1.05 equivalents) in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere, add trifluoroacetic anhydride (3.0 equivalents) at 0 °C.

-

Slowly add a strong acid, such as trifluoromethanesulfonic acid (1.2 equivalents), to the mixture.

-

Stir the reaction at the appropriate temperature (e.g., 0 °C to room temperature) and monitor by TLC or LC-MS.

-

Upon completion, the reaction is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The product, an arylthianthrenium salt, can be isolated by extraction and purified by recrystallization or chromatography.

Visualizing the Core Concepts

To better understand the electronic properties and reactivity of this compound, the following diagrams illustrate key concepts.

Frontier Molecular Orbitals of this compound

The reactivity of a molecule is often governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of highest electron density and is susceptible to electrophilic attack, while the LUMO represents the region of lowest electron density and is susceptible to nucleophilic attack.

References

An In-Depth Technical Guide to the Oxidation States of Thianthrene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thianthrene, a sulfur-containing heterocyclic compound, has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique redox properties, characterized by the formation of stable oxidized species, make it a versatile scaffold for synthetic applications and the development of novel functional materials. This technical guide provides a comprehensive overview of the various oxidation states of thianthrene, detailing their structural and electronic properties, and outlines the key experimental protocols for their characterization.

Core Concepts: The Redox Chemistry of Thianthrene

Thianthrene undergoes two sequential one-electron oxidations to form a stable radical cation (Th•+) and a dication (Th2+).[1] These oxidation events are accompanied by significant changes in the molecule's geometry and electronic structure, which are central to its diverse reactivity and potential applications.

Structural and Physicochemical Properties of Thianthrene Oxidation States

The oxidation of thianthrene induces a notable planarization of its structure. The neutral molecule exists in a bent conformation, which becomes nearly planar upon oxidation to the radical cation and is presumed to be fully planar in the dication state. This structural change, along with the associated alterations in bond lengths and angles, is summarized in the tables below.

Table 1: Structural Parameters of Thianthrene and Its Oxidized Species

| Parameter | Neutral Thianthrene | Thianthrene Radical Cation (Th•+) | Thianthrene Dication (Th2+) | Thianthrene 5-oxide |

| Dihedral Angle (°) | 128 | ~172.6 | Planar (theoretically) | 136.44 |

| C-S Bond Length (Å) | ~1.77 | ~1.72 | Not Experimentally Determined | ~1.77 (S), ~1.49 (S=O) |

| C-S-C Angle (°) | ~100 | ~107.1 | Not Experimentally Determined | ~97.1 |

Table 2: Electrochemical Properties of Thianthrene

| Redox Couple | Potential (V vs. Fc/Fc+) | Solvent/Electrolyte | Comments |

| Th / Th•+ | ~0.86 | CH2Cl2 or CH3CN / TBAPF6 | Reversible one-electron oxidation.[1] |

| Th•+ / Th2+ | ~1.3 | CH2Cl2 or CH3CN / TBAPF6 | Second reversible one-electron oxidation.[1] |

Experimental Protocols

A thorough understanding of the properties of thianthrene's oxidation states relies on precise and reproducible experimental methodologies. This section provides detailed protocols for the key techniques used in their characterization.

Cyclic Voltammetry (CV) for a Detailed and reproducible experimental protocol is essential for obtaining reliable and comparable electrochemical data. The following section outlines a typical procedure for performing cyclic voltammetry on thianthrene and its analogues.

Materials and Reagents:

-

Solvent: Anhydrous, electrochemical grade dichloromethane (CH2Cl2) or acetonitrile (CH3CN).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).

-

Analyte: 1-5 mM Thianthrene or its derivative.

-

Working Electrode: Glassy carbon electrode (GCE), typically 3 mm in diameter.

-

Counter Electrode: Platinum wire or mesh.

-

Reference Electrode: Silver wire or Ag/AgCl electrode.

-

Polishing materials: Alumina slurries (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.

-

Inert gas: Argon or Nitrogen.

Procedure:

-

Electrode Preparation:

-

Polish the GCE with alumina slurries of decreasing particle size, followed by rinsing with deionized water and the chosen solvent.

-

Dry the electrode under a stream of inert gas.

-

-

Electrochemical Cell Setup:

-

Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

-

Dissolve the analyte to the desired concentration (e.g., 1 mM).

-

Assemble a three-electrode cell with the prepared working, reference, and counter electrodes, ensuring the electrodes are immersed in the analyte solution and the reference electrode tip is close to the working electrode.

-

-

Measurement:

-

Deaerate the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

-

Connect the electrodes to a potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, switching potential, and scan rate (a typical starting scan rate is 100 mV/s). The potential window should be chosen to encompass the redox events of interest.

-

Run the cyclic voltammetry scan and record the resulting voltammogram. It is recommended to run multiple cycles to ensure the stability of the electrochemical response.

-

After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram for calibration against the Fc/Fc+ redox couple.

-

Spectroelectrochemistry (SEC)

This technique allows for the in-situ spectroscopic characterization of electrochemically generated species.

Procedure:

-

Cell and Electrode Preparation:

-

Use a specialized spectroelectrochemical cell (e.g., an optically transparent thin-layer electrode cell).

-

Prepare the electrodes and electrolyte solution as described for cyclic voltammetry.

-

-

Measurement:

-

Assemble the spectroelectrochemical cell and place it in the sample compartment of a UV-Vis-NIR spectrophotometer.

-

Connect the electrodes to a potentiostat.

-

Record the spectrum of the neutral species at a potential where no faradaic current is observed.

-

Apply a potential to generate the desired oxidation state (e.g., the radical cation) and record the spectrum.

-

Spectra can be recorded at various potentials to monitor the spectral changes accompanying the redox transitions.

-

Single-Crystal X-ray Diffraction of Air-Sensitive Species

Characterizing the solid-state structure of the thianthrene radical cation requires handling air-sensitive crystals.

Procedure for Handling and Mounting Air-Sensitive Crystals:

-

Crystal Preparation:

-

Grow single crystals of the radical cation salt (e.g., Th•+PF6-) in an inert atmosphere (glove box) using techniques such as slow evaporation or vapor diffusion.

-

-

Crystal Mounting:

-

Inside the glove box, select a suitable crystal under a microscope.

-

Coat a cryoloop or a glass fiber with a viscous oil (e.g., paratone or fomblin oil).

-

Carefully pick up the selected crystal with the oiled loop/fiber. The oil will protect the crystal from air exposure for a short period.

-

Quickly mount the loop/fiber onto the goniometer head of the diffractometer.

-

-

Data Collection:

-

Immediately cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This will vitrify the oil and protect the crystal from degradation during data collection.

-

Proceed with the standard X-ray diffraction data collection protocol.

-

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate the fundamental processes and workflows discussed in this guide.

Caption: Stepwise oxidation of thianthrene to its radical cation and dication.

Caption: Experimental workflow for cyclic voltammetry analysis of thianthrene.

Caption: Reactivity pathways of the thianthrene radical cation.

Conclusion

The reversible and well-defined oxidation states of thianthrene, coupled with significant changes in molecular geometry and electronic properties, provide a rich platform for fundamental research and the development of new technologies. The radical cation and dication are key intermediates in a variety of synthetic transformations, including C-H functionalization and electrophilic additions. A thorough understanding of their properties, facilitated by the experimental techniques detailed in this guide, is crucial for harnessing their full potential in areas ranging from organic synthesis to the design of advanced electronic materials and therapeutics. This guide serves as a foundational resource for researchers embarking on the study of this fascinating class of molecules.

References

Thianthrene 5-Oxide: A Mechanistic Probe for Elucidating Oxygen Transfer Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thianthrene 5-oxide (SSO) has emerged as a powerful and versatile mechanistic probe for characterizing the electronic nature of oxygen transfer agents. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation associated with the use of SSO in elucidating oxygen transfer mechanisms. By leveraging the differential reactivity of its sulfide and sulfoxide moieties, SSO allows for the quantification of an oxidant's electrophilic versus nucleophilic character. This guide details the synthesis of SSO, experimental protocols for its use with various classes of oxidants, and the interpretation of the resulting product distributions. Furthermore, it presents a consolidated view of quantitative data and illustrates the key mechanistic pathways, including electrophilic, nucleophilic, and radical-mediated routes, through detailed diagrams. This resource is intended to equip researchers in chemistry, biochemistry, and drug development with the knowledge to effectively employ this compound as a tool to unravel the intricacies of oxygen transfer reactions.

Introduction: The Challenge of Characterizing Oxygen Transfer

Oxygen transfer reactions are fundamental processes in chemistry and biology, underpinning a vast array of transformations from industrial catalysis to metabolic pathways. The species responsible for oxygen transfer, the "oxidant," can exhibit a spectrum of electronic behavior, broadly categorized as electrophilic or nucleophilic. An electrophilic oxidant seeks out electron-rich centers, while a nucleophilic oxidant donates an electron pair to an electron-deficient site. Understanding the electronic nature of an oxidant is paramount for predicting its reactivity, selectivity, and for elucidating reaction mechanisms.

This compound (SSO) serves as an elegant solution to this challenge. This unique molecule possesses two distinct sulfur atoms with different oxidation states: a nucleophilic sulfide (-S-) and an electrophilic sulfoxide (-SO-). The intramolecular competition between these two sites for an oxygen atom from an oxidant provides a quantitative measure of the oxidant's electronic character.

The Principle of the this compound Probe

The core of the SSO probe lies in the analysis of the product distribution upon its oxidation. An electrophilic oxidant will preferentially attack the electron-rich sulfide moiety, leading to the formation of thianthrene 5,10-dioxide (SOSO). Conversely, a nucleophilic oxidant will favor reaction at the electron-deficient sulfoxide sulfur, yielding thianthrene 5,5-dioxide (SSO₂).

To quantify this selectivity, the X_so value is defined as the mole fraction of oxidation at the sulfoxide position:

X_so = [SSO₂] / ([SOSO] + [SSO₂])

-

X_so ≈ 0 : Indicates a highly electrophilic oxidant.

-

X_so ≈ 1 : Indicates a highly nucleophilic oxidant.

-

0 < X_so < 1 : Represents an oxidant with intermediate character.

The stereochemistry of the resulting thianthrene 5,10-dioxide (SOSO), which can exist as cis and trans isomers, provides further mechanistic insights. The trans isomer is typically formed from attack on the sterically less hindered axial lone pair of the sulfide, while the formation of the cis isomer can be influenced by the steric bulk of the oxidant.[1]

Synthesis of this compound

The synthesis of this compound is a straightforward oxidation of thianthrene. Several methods have been reported, with a common and efficient procedure utilizing iron(III) nitrate nonahydrate as the oxidant.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

Thianthrene

-

Dichloromethane (DCM)

-

Sodium bromide (NaBr)

-

Acetic acid

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottomed flask, dissolve thianthrene (1.00 equiv) in dichloromethane.

-

To the solution, add sodium bromide (5.00 mol%), acetic acid (75.0 mol%), and iron(III) nitrate nonahydrate (1.00 equiv).

-

Stir the resulting mixture vigorously at 25 °C for 4 hours. The reaction can be left open to the atmosphere.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield a beige solid.

-

Triturate the solid with ethyl acetate for 30 minutes.

-

Collect the resulting microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford pure this compound.

Quantitative Data on Oxygen Transfer Reactions

The following tables summarize the product distribution and calculated X_so values for the oxidation of this compound with a variety of oxygen transfer agents.

Table 1: Product Distribution and X_so Values for Various Oxidants

| Oxidant | Product Distribution (%) | X_so Value | Electronic Character |

| SOSO | SSO₂ | ||

| m-Chloroperoxybenzoic acid (m-CPBA) | ~100 | 0 | 0.00 |

| Ozone (O₃) | ~100 | 0 | 0.00 |

| Cytochrome P450 | >95 | <5 | <0.05 |

| Chloroperoxidase | >95 | <5 | <0.05 |

| Dimethyldioxirane (DMDO) | 15 | 85 | 0.85 |

| Adamantylideneadamantane carbonyl oxide | <15 | >85 | >0.85 |

| Diethyl persulfoxide | <15 | >85 | >0.85 |

| Peroxynitrite (ONOO⁻) | 0 | ~100 | 1.00 |

| Potassium superoxide (KO₂) | 0 | ~100 | 1.00 |

Table 2: Stereoselectivity in the Formation of Thianthrene 5,10-Dioxide (SOSO)

| Oxidant | cis:trans Ratio of SOSO |

| Cytochrome P450 | 1.3 : 1[4] |

| Chloroperoxidase | 2.5 : 1[4] |

| Hemoglobin/H₂O₂ | 0.1 : 1[4] |

| Dioxiranes | Predominantly trans[1] |

Mechanistic Pathways of Oxygen Transfer

The reaction of an oxidant with this compound can proceed through several distinct mechanistic pathways, which are illustrated below.

Electrophilic Oxygen Transfer

Electrophilic oxidants attack the electron-rich sulfide sulfur atom of SSO. This is the predominant pathway for reagents such as peroxy acids and ozone.

References

Methodological & Application

Application Notes & Protocols: Thianthrene 5-Oxide for Late-Stage C-H Functionalization

Introduction

Late-stage C-H functionalization is a powerful strategy in drug discovery and development, enabling the direct modification of complex molecules to rapidly generate analogues and explore structure-activity relationships (SAR).[1] Thianthrene 5-oxide (TTO) has emerged as a key reagent in this field, facilitating a highly site-selective C-H functionalization reaction known as thianthrenation.[2][3] This process installs a thianthrenium group onto an aromatic ring, which then acts as a versatile "linchpin" for a wide array of subsequent transformations.[2][4] The reaction is notable for its exceptional para-selectivity on many arenes, circumventing the need for pre-installed directing groups that are often required in other C-H functionalization methods.[1][5] These application notes provide detailed protocols for the synthesis of the key reagent, the C-H thianthrenation reaction itself, and the subsequent diversification of the resulting aryl thianthrenium salts.

Protocol 1: Synthesis of this compound (TTO)

This compound is the crucial precursor for the thianthrenation reaction. It can be synthesized from commercially available thianthrene through oxidation. Two effective methods are presented below.

Method A: Hydrogen Peroxide Oxidation [6]

-

Materials:

-

Thianthrene

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Ethanol

-

-

Procedure:

-

In a round-bottom flask, dissolve thianthrene (1.0 equiv) in glacial acetic acid.

-

Cool the solution in an ice bath to below 10 °C.

-

Slowly add 30% hydrogen peroxide (1.1 equiv) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the white precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield pure this compound.

-

Method B: Iron(III) Nitrate Oxidation [4][7]

-

Materials:

-

Thianthrene

-

Dichloromethane (DCM)

-

Sodium Bromide (NaBr)

-

Acetic Acid

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

Ethyl Acetate (EtOAc)

-

Diethyl Ether (Et₂O)

-

-

Procedure:

-

To a round-bottom flask open to the atmosphere, add thianthrene (1.0 equiv), DCM, sodium bromide (0.05 equiv), acetic acid (0.75 equiv), and iron(III) nitrate nonahydrate (1.0 equiv).[7]

-

Dilute the reaction with water and transfer to a separatory funnel.

-

Separate the layers and extract the aqueous layer twice with DCM.[4][7]

-

Combine the organic layers, wash twice with water, and dry over sodium sulfate (Na₂SO₄).[4][7]

-

Filter and concentrate the solution under reduced pressure to obtain a beige solid.[4][7]

-

Collect the resulting microcrystals by filtration, wash with diethyl ether, and dry in vacuo to afford pure this compound as a white powder.[7]

-

Table 1: Physical and Reaction Data for this compound Synthesis

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Thianthrene | C₁₂H₈S₂ | 216.33 | - | 158-160[6] |

| this compound | C₁₂H₈OS₂ | 232.33 | 81-95[6][7] | 141-144[6][7] |

Protocol 2: General Procedure for Aromatic C-H Thianthrenation

This protocol describes the formation of aryl thianthrenium salts from arenes using this compound. The conditions can be tuned based on the electronic properties of the arene substrate.[3][8]

-

Materials:

-

Arene substrate

-

This compound (TTO)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)

-

Trifluoroacetic Anhydride (TFAA)

-

Trifluoromethanesulfonic Acid (TfOH) or other suitable acid (e.g., HBF₄·OEt₂)[9]

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

-

General Procedure:

-

Under an ambient atmosphere, charge an oven-dried round-bottom flask with this compound (1.0 equiv) and the arene (1.05–5.0 equiv).[8]

-

Add anhydrous solvent (e.g., CH₂Cl₂).[8]

-

Cool the mixture to 0 °C in an ice-water bath.

-

Add the appropriate acid (e.g., TfOH, 2.2 equiv). The choice and amount of acid depend on the substrate's reactivity and basicity.[3][8] For very electron-rich arenes, acid may be omitted.[8]

-

Add trifluoroacetic anhydride (TFAA, 3.0 equiv) in one portion.[8]

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to 25 °C and stir for 18 hours.[8]

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃.[8]

-

Extract the mixture with CH₂Cl₂, combine the organic layers, wash with water, and dry over Na₂SO₄.[8]

-

Concentrate under reduced pressure. The crude aryl thianthrenium salt can be purified by column chromatography or precipitation/trituration, often with hexanes or diethyl ether.[7][8]

-

Table 2: Substrate Classification and Recommended Thianthrenation Conditions [3]

| Class | Substrate Characteristics | Reagent | Acid | Notes |

|---|---|---|---|---|

| I | Very electron-rich arenes (e.g., 1,2-dimethoxybenzene) | TTO | None | Reaction can be initiated at low temperatures (e.g., -78 °C)[9]. |

| II | Electron-rich arenes (e.g., anisole) | TTO | TfOH | Standard conditions are generally effective. |

| III | Alkyl-substituted arenes, biaryls, pyrazoles, indoles with EWG | TTO | TfOH | These substrates are less reactive and require strong acidic conditions. |

| IV | Electron-poor arenes | Fluorinated TTO (TFT S-oxide) | TfOH | A more electrophilic thianthrenating reagent is required for deactivated arenes[2]. |

EWG: Electron-Withdrawing Group

Mechanism of Aromatic C-H Thianthrenation

The high para-selectivity of the thianthrenation reaction is attributed to a mechanism involving a reversible formation of Wheland-type intermediates, followed by an irreversible deprotonation step.[1][5] Under acidic conditions, this compound (TTO) is activated by an anhydride (e.g., TFAA) to form an acylated intermediate (TT-TFA⁺). This can then either directly attack the arene or, under strongly acidic conditions, form a highly reactive thianthrene dication (TT²⁺) which engages in a single electron transfer (SET) with the arene.[1][5] The resulting radical pair recombines to form the Wheland intermediate, with the para-isomer being strongly favored both sterically and electronically.[1]

Caption: Proposed mechanism for C-H thianthrenation.

Protocol 3: Diversification of Aryl Thianthrenium Salts

The true utility of thianthrenation lies in the versatile reactivity of the resulting aryl thianthrenium salts. They can participate in a wide range of reactions, including transition-metal-catalyzed cross-couplings and photoredox-catalyzed transformations, to install various functional groups.[3][9]

General Workflow for Diversification

The overall process allows for a streamlined approach to diversifying a parent arene, making it highly valuable for creating molecular libraries for screening purposes.

Caption: General workflow for late-stage C-H functionalization.

Example Protocol: Photoredox-Catalyzed Borylation

-

Materials:

-

Aryl thianthrenium salt

-

Bis(pinacolato)diboron (B₂pin₂)

-

Photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆)

-

Base (e.g., Pempidine)[3]

-

Anhydrous solvent (e.g., Acetonitrile)

-

-

Procedure:

-

In a vial, combine the aryl thianthrenium salt (1.0 equiv), B₂pin₂ (1.5 equiv), the photoredox catalyst (1-2 mol%), and base (2.0 equiv).

-

Add anhydrous solvent under an inert atmosphere.

-

Irradiate the stirred reaction mixture with a blue LED light source at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to obtain the desired aryl boronic ester.

-

Table 3: Scope of Diversification Reactions from Aryl Thianthrenium Salts

| Reaction Type | Functional Group Introduced | Catalyst / Conditions | Typical Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl, Heteroaryl | Pd catalyst, Base | 60-95 | [10] |

| Sonogashira Coupling | Alkyne | Pd/Cu catalyst, Base | 70-90 | [9] |

| Buchwald-Hartwig Amination | Amine, Amide | Pd catalyst, Base | 55-85 | [9] |

| Cyanation | Nitrile (-CN) | CuCN | 70-98 | [9] |